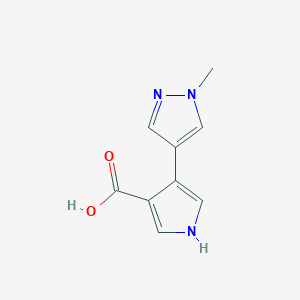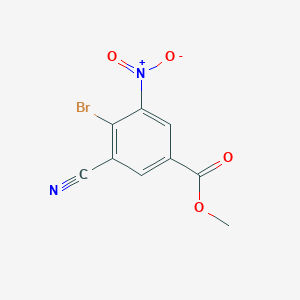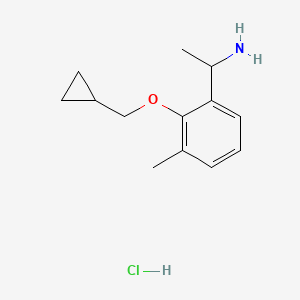
3-(4-Oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid
Descripción general
Descripción
The compound “3-(4-Oxo-4,5-dihydro-thiazol-2-ylamino)-propionic acid” is a product for proteomics research applications . Its molecular formula is C6H8N2O3S and its molecular weight is 188.20 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 188.204, a density of 1.6±0.1 g/cm3, and a boiling point of 390.1±44.0 °C at 760 mmHg . The melting point and flash point are not specified .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Techniques: A study by Aitken et al. (1997) focused on the synthesis of chiral 2-thiazolines, which are closely related to 3-(4-Oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid. They explored the reactions of 2-methyl substituents and phenyl compounds with various oxidants, yielding sulfonic acids and disulfides, highlighting the compound's reactivity and potential applications in synthetic chemistry (Aitken, Armstrong, Galt, & Mesher, 1997).
- Reactions with Oxidants: The study also emphasized the high reactivity of the sulfones derived from these compounds, which could have implications in the development of new chemical reactions or materials (Aitken et al., 1997).
Potential Biological Activities
- Antibacterial Effects: A 2022 study by Mays Neamah M and Ibtissam K Jassim synthesized new thiazole heterocycles using 4-((4-chlorobenzoyl)oxy) benzoic acid and evaluated their antimicrobial, anti-inflammatory, and analgesic activities. This suggests potential applications of related compounds in developing new therapeutic agents (Mays Neamah M & Jassim, 2022).
Synthesis of Related Compounds
- Development of Related Compounds: Tkachuk et al. (2020) developed a method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid. The method involved thermal heterocyclization and has implications for the synthesis of other related compounds, showcasing the versatility and potential for chemical modification of this compound class (Tkachuk, Lyubchuk, Tkachuk, & Hordiyenko, 2020).
Propiedades
IUPAC Name |
3-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c13-8-5-16-10(12-8)11-7-3-1-2-6(4-7)9(14)15/h1-4H,5H2,(H,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKXUEDHHKANNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC2=CC=CC(=C2)C(=O)O)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645087 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(3-Chloro-4-cyanophenyl)carbamoyl]formic acid](/img/structure/B1417341.png)




![6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417348.png)





